An In-depth Technical Guide to 1H-Indole-2-carbonitrile: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1H-Indole-2-carbonitrile: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-indole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical structure, physicochemical and spectroscopic properties, established synthesis protocols, and its reactivity, with a focus on its application in the development of functionalized indole derivatives.
Chemical Structure and Identification
1H-indole-2-carbonitrile, also commonly known as 2-cyanoindole, is an organic compound featuring an indole scaffold substituted with a nitrile group at the 2-position.[1] The indole ring system is a bicyclic structure consisting of a fused benzene and pyrrole ring.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 1H-indole-2-carbonitrile[1] |
| CAS Number | 36193-65-4[1] |
| Molecular Formula | C₉H₆N₂[1] |
| SMILES | C1=CC=C2C(=C1)C=C(N2)C#N[1] |
| InChI | InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H[1] |
| InChIKey | CBTITARLOCZPDU-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes key computed physicochemical properties of 1H-indole-2-carbonitrile, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 142.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 142.053098200 Da | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Topological Polar Surface Area | 39.6 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 191 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 97% | Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of 1H-indole-2-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Assignment |
| ¹H NMR | CDCl₃ | 8.66 | bs | 1H, NH |
| 7.68 | dq, J = 8.1, 0.9 | 1H, Ar-H | ||
| 7.45–7.36 | m | 2H, Ar-H | ||
| 7.25–7.19 | m | 2H, Ar-H | ||
| ¹³C NMR | CDCl₃ | 137.1 | Cquat | |
| 126.3 | Ar-CH | |||
| 126.2 | Cquat | |||
| 122.1 | Ar-CH | |||
| 121.7 | Ar-CH | |||
| 114.6 | Cquat | |||
| 114.5 | Ar-CH | |||
| 112.0 | Ar-CH | |||
| 106.0 | Cquat |
Spectroscopic data corresponds to reported values.[2]
Synthesis Protocols
Several synthetic routes to 1H-indole-2-carbonitrile have been established. Below are detailed experimental protocols for common laboratory-scale preparations.
Synthesis from 1H-Indole-2-carboxamide
This method involves the dehydration of the corresponding amide using a dehydrating agent like phosphorus oxychloride.[3]
Experimental Protocol:
-
To a solution of 1H-indole-2-carboxamide (4.0 g, 25.0 mmol, 1.0 equiv.) in chloroform (75 mL), add phosphorus oxychloride (9.24 mL, 99.1 mmol, 4.0 equiv.) dropwise.
-
Stir the mixture under reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a 25% aqueous NH₄OH solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using petroleum ether/ethyl acetate (80:20) as the eluent to yield 1H-indole-2-carbonitrile as a yellow solid (79% yield, 2.83 g).[3]
Synthesis via Iodination and Cyanation of Indole
This multi-step synthesis involves the initial iodination of the indole ring followed by a cyanation reaction. A general procedure for the synthesis of substituted indole-2-carbonitriles often starts with the appropriate indole precursor.[3]
Experimental Protocol for Iodination:
-
To a solution of 1H-indole-2-carbonitrile (2.0 g, 14.1 mmol, 1.0 equiv.) in DMF (10 mL), add KOH (0.79 g, 50.3 mmol, 3.6 equiv.) in small portions.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of iodine (3.57 g, 14.1 mmol, 1.0 equiv.) in DMF (3 mL) dropwise at 0 °C.
-
Stir the mixture for 4 hours at room temperature.
-
Pour the mixture into a mixture of water (600 mL) and saturated aqueous NH₄Cl (40 mL) and stir for 30 minutes.
-
Filter the precipitate on a Büchner funnel and dry under vacuum for 2 hours to obtain the 3-iodo-1H-indole-2-carbonitrile derivative.[3]
Chemical Reactivity and Applications
1H-indole-2-carbonitrile is a versatile precursor for the synthesis of more complex, highly functionalized indole derivatives.[3][4] The 2-cyanoindole unit serves as a valuable building block for creating indole-fused polycycles and for introducing various substituents onto the indole core.[3]
Its reactivity at the N-H position of the indole and the potential for electrophilic substitution at the 3-position make it a key intermediate. Furthermore, it is extensively used in cross-coupling reactions.
Cross-Coupling Reactions
The 3-iodo derivative of 1H-indole-2-carbonitrile is a key substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of substituted indoles.[3][4]
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids.
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
Biological Significance of the Indole Scaffold
The indole skeleton is a prominent structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[3] Indole derivatives exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[5][6][7] These activities include:
While specific biological activities for 1H-indole-2-carbonitrile itself are not extensively detailed in the cited literature, its role as a crucial intermediate allows for the synthesis of novel indole derivatives that are screened for a wide range of pharmacological effects. The development of new synthetic methodologies, such as the cross-coupling reactions described, is paramount for expanding the chemical space of potential drug candidates based on the indole core.[4]
References
- 1. 1H-indole-2-carbonitrile | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review Reports - Synthesis of New Highly Functionalized 1<i>H</i>-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]
- 5. rjpn.org [rjpn.org]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. mdpi.com [mdpi.com]
